2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes a hex-1-ynyl group attached to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide typically involves the following steps:
Preparation of Hex-1-yne: Hex-1-yne can be synthesized through the dehydrohalogenation of hex-1-ene.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).
Coupling Reaction: The final step involves the coupling of hex-1-yne with the benzamide core using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid derivative.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of hex-1-ynoic acid.
Reduction: Formation of hex-1-ene or hexane.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is unique due to its specific structural features. Similar compounds include:
2-(Hex-1-yn-1-yl)benzaldehyde: This compound differs by having an aldehyde group instead of the amide group.
Phenethyl 2-(hex-1-yn-1-yl)benzoate: This compound has a phenethyl group attached to the benzoyl moiety.
These compounds share the hex-1-ynyl group but differ in their functional groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
921631-28-9 |
---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-hex-1-ynyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H19NO/c1-4-5-6-7-10-13-11-8-9-12-14(13)15(17)16(2)3/h8-9,11-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
ODSQOIINCZSGIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC=CC=C1C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.